N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide -

N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide

Catalog Number: EVT-4786041
CAS Number:
Molecular Formula: C17H18N2O2
Molecular Weight: 282.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide is a substituted benzamide derivative. Benzamides are a class of organic compounds characterized by the presence of a benzene ring (C6H5) attached to an amide functional group (-C(=O)NH2). N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide and its analogs have shown potential as building blocks for the synthesis of more complex molecules with various biological activities [].

Applications

    Building blocks for complex molecules: Benzamide derivatives like N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide can serve as valuable building blocks in organic synthesis. Their diverse reactivity allows for further modifications and the creation of more complex structures, potentially leading to the discovery of novel compounds with desired biological activities. []

    Pharmacological research: Although not explicitly discussed for this specific compound, many benzamide derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. [, , ] They are often explored in medicinal chemistry for their potential as therapeutic agents.

Methyl 2-(4-(2-(cyclopentylamino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate

Compound Description: This compound, with the molecular formula C34H36N4O5, was the subject of a crystal structure analysis. The study determined its crystal system to be monoclinic, belonging to the C2/c space group (no. 15). []

N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide

Compound Description: This bis-amide compound was synthesized via a rapid ring-opening reaction using 2-(3-nitrophenyl)-4H-benzoxazin-4-one and 4-methyl aniline. The study utilized various spectroscopic methods (FT-IR, 1H-NMR, 13C-NMR) and X-ray diffraction for characterization. Crystal lattice analysis revealed molecular linking via N–H···O and C–H···O hydrogen bonds. []

2-Ethyl-3-[1-[2-[methyl(2-phenethyl)amino]-2-oxoethyl]-5-(phenylmethoxy)indol-3-yl]propenoic acid (4g)

Compound Description: This indolyl compound emerged as a potent leukotriene B4 (LTB4) receptor antagonist (IC50 = 8 nM) in a study focused on structure-activity relationship (SAR) of LTB4 antagonists. The research highlighted the importance of a 2-[methyl(2-phenethyl)amino]-2-oxoethyl moiety, an acidic group, and a lipophilic side chain for potent LTB4 receptor binding. []

4-[2-[methyl(2-phenethyl)amino]-2-oxoethyl]-8-(phenylmethoxy)-2-naphthalenecarboxylic acid (2a)

Compound Description: Classified as a naphthyl compound, this molecule displayed potent LTB4 receptor antagonist activity (IC50 = 4.7 nM). Its development was part of a structure-activity relationship (SAR) study on LTB4 antagonists, emphasizing the need for a 2-[methyl(2-phenethyl)amino]-2-oxoethyl moiety, an acid group, and a lipophilic side chain for effective receptor binding. []

2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-BMX-078)

Compound Description: This compound acts as a highly selective and potent type II irreversible bone marrow kinase in the X chromosome (BMX) kinase inhibitor, exhibiting an IC50 value of 11 nM. It achieves inhibition by forming a covalent bond with the cysteine 496 residue within the BMX's DFG-out inactive conformation. []

2-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-methyl-2-oxoethyl pyrrolidine-1-carbodithioate

Compound Description: A crystallographic study analyzed this compound (C19H24N4O2S2). It revealed the formation of dimers through N—H⋯O and C—H⋯O hydrogen bonds between inversion-related molecules. These interactions lead to the creation of R21(6) and R22(10) ring motifs. Further intermolecular C—H⋯O hydrogen bonds connect these dimers. Additionally, an intramolecular C—H⋯O interaction is observed. Notably, the pyrrolidine ring exhibits positional disorder at two specific carbon atoms. []

Methyl N-[1-(Benzoylamino)-2-methoxy-2-oxoethyl]-tryptophanate

Compound Description: This compound was synthesized with high yield using an N-alkylation reaction, where methyl 2-azido-2-benzamidoacetate reacted with methyl 2-amino-3-(1H-indol-3-yl)propanoate in acetone, utilizing diisopropylethylamine as a base. Characterization employed 1H, 13C NMR, MS, X-ray diffraction, and elemental analysis. In vitro testing revealed bactericidal effects against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Salmonella enteric) bacteria. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: Developed as a potential oral anticancer drug candidate, this benzamide derivative displayed potent inhibitory effects against human class I HDAC isoforms and the human myelodysplastic syndrome (SKM-1) cell line. It effectively increased the intracellular levels of acetyl-histone H3 and P21, inducing G1 cell cycle arrest and apoptosis. In vivo studies using SKM-1 xenograft models confirmed its strong antitumor activity. Additionally, it demonstrated a favorable pharmacokinetic profile and minimal interspecies metabolic variability. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

Compound Description: This compound is the freebase form of the leukemia therapeutic agent Imatinib. It exhibits an extended conformation in its crystal structure and forms infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups. []

5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non7-yl-methyl]-3-thiophenecarboxylic acid

Compound Description: This compound represents a drug candidate under development. The study focused on utilizing actinomycetes for microbial biotransformation to generate metabolites relevant to mammalian systems. []

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib)

Compound Description: Known commercially as Sprycel (BMS-345825), Dasatinib is a drug candidate examined for its conversion into mammalian metabolites using actinomycetes. This microbial biotransformation approach utilizes actinomycetes' enzymatic capabilities for selective metabolite production. []

3-Amino-2-(benzylthio)-5-methyl-N-(4-methylphenyl)-4-oxo-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamide

Compound Description: This molecule is a member of a series of novel 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides synthesized and characterized using 1H NMR spectroscopy and elemental analysis. These compounds were synthesized by reacting various substituted benzyl chlorides and chloroacetic acid with their respective 6-carboxamides. []

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: This compound, developed by ZENECA and designated as ZD3523, is a potent, orally active leukotriene receptor antagonist. It exhibits high affinity for the receptor with a Ki of 0.42 nM for [3H]LTD4 displacement on guinea pig lung membranes. []

4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

Compound Description: This research focused on novel hydrates and polymorphs of this compound, aiming to optimize its pharmaceutical properties for use as a medication. The study delved into the characterization, production processes, and potential applications of these different forms. [, ]

2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl-(1-methylethyl)amino]sulfonyl]benzamide

Compound Description: The research centered on characterizing a specific crystalline form of this compound and developing a process for its synthesis. The study aimed to create a formulation suitable for crop protection using this crystalline form. []

1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea (1)

Compound Description: This compound was synthesized by reacting 1-methyl-1-phenyl hydrazine with 4-tolyl isothiocyanate. The characterization of the compound involved spectroscopy (1H and 13C{1H} NMR, IR, and UV), elemental analysis, and single-crystal X-ray crystallography. []

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

Compound Description: Identified as YM-09151-2, this benzamide derivative exhibited potent neuroleptic activity. It demonstrated significant potency, surpassing haloperidol by 13 times and metoclopramide by 408 times in terms of antipsychotic effects. Notably, YM-09151-2 exhibited a favorable ratio of antistereotypic activity to cataleptogenicity compared with haloperidol and metoclopramide, suggesting its potential as a neuroleptic drug candidate with potentially fewer side effects. []

(3-trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide (AN-024)

Compound Description: This compound is an intermediate in the synthesis of other pharmaceutical compounds. The patent describes a specific process for its preparation, highlighting its significance in medicinal chemistry. []

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

Compound Description: This compound is a potent cannabinoid receptor CB2 antagonist that exhibits subnanomolar affinity. The research focused on understanding its binding site interactions and identifying the primary interaction site at the CB2 receptor. []

1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-4-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)-propionyl]piperazine

Compound Description: This research led to the identification of a potent and selective melanocortin-4 receptor antagonist: 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-6-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)propionyl]piperazine. Distinguished by its high water solubility and favorable metabolic characteristics, this compound demonstrated good oral bioavailability in animal models. []

Methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate

Compound Description: This compound (C24H23NO5) was synthesized via a Diels-Alder reaction using appropriately substituted 2H-pyran-2-ones and methyl propiolate. The reaction proceeded regioselectively, yielding only one of the two possible regioisomers. []

N-{5-benzoyl-2-[(Z)-2-methoxyethenyl]-4-methylphenyl}benzamide

Compound Description: Synthesized through a Diels-Alder reaction involving substituted 2H-pyran-2-ones and (Z)-1-methoxybut-1-en-3-yne, this compound (C24H21NO3) exhibited both regioselectivity and chemoselectivity in its formation. Only one regioisomer was formed, and only the triple bond participated in the reaction, leaving the double bond intact. []

N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide (6)

Compound Description: This naphthol derivative was synthesized using a multistep process. The initial step involved a three-component reaction to produce 1-[(2-Amino-ethylamino)-phenylmethyl]-naphthalen-2-ol. This intermediate subsequently reacted with 3,5-dinitrobenzoic acid to form compound 6. []

3-(N-methyl (4-methylphenyl)sulfonamido)-N-(2-trifluoromethylbenzyl)thiophene-2-carboxamide (MMTC or 57E)

Compound Description: MMTC (also known as 57E) is a potent and selective inhibitor of the sodium-coupled neutral amino acid transporter 2 (SNAT2, SLC38A2). []

(E)-2,4-Dichloro-N-(2-(2-(4-fluorobenzylidene)hydrazine-1-carbonyl)thiophen-3-yl)benzamide (11)

Compound Description: This compound exhibited the most potent and selective cytotoxic activity against human colon cancer cell lines while showing minimal toxicity towards human umbilical vein endothelial cells. It demonstrated a higher selectivity index than doxorubicin and gefitinib, suggesting its potential as a promising anti-colon cancer agent. []

Properties

Product Name

N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide

IUPAC Name

N-[1-(3-methylanilino)-1-oxopropan-2-yl]benzamide

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

InChI

InChI=1S/C17H18N2O2/c1-12-7-6-10-15(11-12)19-16(20)13(2)18-17(21)14-8-4-3-5-9-14/h3-11,13H,1-2H3,(H,18,21)(H,19,20)

InChI Key

MWZIZNFTGIVFDU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C(C)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C)NC(=O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.